molecular formula C22H24N2O3 B2453996 3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 922055-05-8

3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No. B2453996
CAS RN: 922055-05-8
M. Wt: 364.445
InChI Key: IMGFFJGSMPJABG-UHFFFAOYSA-N
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Description

“3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide” is a compound that is related to a class of compounds known as dopamine D2 receptor antagonists . These compounds are selective inhibitors of the Dopamine D2 receptor . They have potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopentyl group attached to a propanamide moiety, which is further connected to a dibenzo[b,f][1,4]oxazepin ring system . The dibenzo[b,f][1,4]oxazepin ring system is a seven-membered ring condensed with two six-membered rings .

Mechanism of Action

As a dopamine D2 receptor antagonist, this compound likely works by blocking the action of dopamine, a neurotransmitter, at the D2 receptor in the brain . This can help to regulate the levels of dopamine and alleviate symptoms of various central nervous system disorders .

properties

IUPAC Name

3-cyclopentyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-24-18-8-4-5-9-20(18)27-19-12-11-16(14-17(19)22(24)26)23-21(25)13-10-15-6-2-3-7-15/h4-5,8-9,11-12,14-15H,2-3,6-7,10,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGFFJGSMPJABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

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